molecular formula C19H20FNO B5461074 1-[4-(4-FLUOROBENZOYL)PHENYL]AZEPANE

1-[4-(4-FLUOROBENZOYL)PHENYL]AZEPANE

Cat. No.: B5461074
M. Wt: 297.4 g/mol
InChI Key: DBRSBSXACDNBAH-UHFFFAOYSA-N
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Description

1-[4-(4-FLUOROBENZOYL)PHENYL]AZEPANE is a nitrogen-containing heterocyclic compound. Azepanes, which are seven-membered nitrogen heterocycles, are relatively rare compared to their six-membered counterparts like piperidines. The presence of the fluorobenzoyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-FLUOROBENZOYL)PHENYL]AZEPANE typically involves the following steps:

Industrial Production Methods: Industrial production methods for azepanes often involve multi-step synthesis, including ring-closing metathesis and subsequent reduction. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-FLUOROBENZOYL)PHENYL]AZEPANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[4-(4-FLUOROBENZOYL)PHENYL]AZEPANE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of polymers and other high-value materials

Mechanism of Action

The mechanism of action of 1-[4-(4-FLUOROBENZOYL)PHENYL]AZEPANE involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azepane ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

    Piperidine: A six-membered nitrogen heterocycle commonly found in pharmaceuticals.

    Pyrrolidine: A five-membered nitrogen heterocycle with similar applications.

    Benzodiazepine: A seven-membered nitrogen heterocycle with two nitrogen atoms, widely used in medicine.

Uniqueness: 1-[4-(4-FLUOROBENZOYL)PHENYL]AZEPANE is unique due to its seven-membered ring structure and the presence of the fluorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(azepan-1-yl)phenyl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-17-9-5-15(6-10-17)19(22)16-7-11-18(12-8-16)21-13-3-1-2-4-14-21/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRSBSXACDNBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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